p-Phenylenediamine sulfate

Description

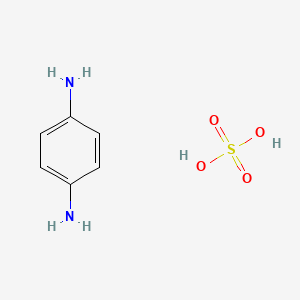

p-Phenylenediamine sulfate (CAS No. 16245-77-5 or 50994-40-6) is the sulfate salt of p-phenylenediamine (PPD), a para-substituted aromatic diamine. Structurally, it consists of a benzene ring with amino groups at the 1 and 4 positions, coordinated with sulfuric acid to form a stable salt . This compound is primarily used in oxidative hair dyes, where it acts as a precursor that reacts with couplers (e.g., resorcinol) in the presence of hydrogen peroxide to form colored polymers . Its sulfate form enhances solubility and stability compared to the free base, making it suitable for cosmetic formulations . Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in hair dyes at concentrations up to 2% . Analytical methods for its detection include infrared spectroscopy and high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name |

benzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPKLWVNKAMAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066028 | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [MSDSonline] | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16245-77-5 | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From p-Nitroaniline: The most common method involves the reduction of p-nitroaniline. p-Nitroaniline is first synthesized from nitrobenzene through nitration and subsequent reduction. The reduction of p-nitroaniline to p-phenylenediamine is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

From Aniline: Another method involves the direct amination of aniline. Aniline is treated with ammonia and a suitable catalyst under high pressure and temperature to yield p-phenylenediamine.

Industrial Production Methods: In industrial settings, p-phenylenediamine sulfate is produced by reacting p-phenylenediamine with sulfuric acid. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting sulfate salt is then purified through recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

p-Phenylenediamine sulfate undergoes oxidation to form reactive intermediates, particularly in alkaline or hydrogen peroxide-containing environments. This process is critical in hair dye formulations, where it generates colored quinoneimines and polymerized products that bond with hair proteins via sulfhydryl groups .

In aqueous solutions, the sulfate salt dissociates, releasing PPD, which then oxidizes to form p-benzoquinone and ammonia as hydrolysis byproducts .

Metabolic Activation

In biological systems, this compound undergoes metabolic transformations that enhance its reactivity:

-

N-Hydroxylation : Cytochrome P450 enzymes convert the amine group to N-hydroxylated metabolites, which are implicated in mutagenicity .

-

Ring epoxidation : The benzene ring forms reactive epoxide intermediates, potentially leading to DNA adducts .

| Metabolic Pathway | Enzyme Involved | Outcome | Implications |

|---|---|---|---|

| N-Hydroxylation | CYP450 | Reactive hydroxylamine derivatives | Mutagenic/carcinogenic potential |

| Epoxidation | CYP450 | Epoxide intermediates | Tissue adduct formation |

Animal studies show these pathways correlate with organ toxicity, though direct evidence for the sulfate salt remains limited .

Cross-Reactivity and Sensitization

This compound demonstrates allergenic potential through skin sensitization. In guinea pig studies:

-

Delayed hypersensitivity : 3% solutions induced erythema and eschar in 70–90% of test animals after repeated exposure .

-

Cross-reactivity with PPD : Despite structural similarities, challenges with pure PPD yielded negative reactions, suggesting distinct antigenic profiles .

| Test Concentration | Reaction Severity | Affected Population |

|---|---|---|

| 3% in saline | Moderate erythema | 70–90% of guinea pigs |

| 0.5–1% (dermal) | No embryotoxicity | Rat models |

Degradation and Stability

Scientific Research Applications

Cosmetic Applications

Hair Dyes

PPD sulfate is predominantly used in the formulation of oxidative hair dyes. It acts as a dye precursor that oxidizes to form colored compounds, making it essential for achieving desired hair colors. The Cosmetic Ingredient Review (CIR) has assessed its safety for use in hair dye formulations, concluding that it is safe when used within specified concentrations (up to 2.0% on-head concentration) .

Skin Sensitization

Despite its widespread use, PPD can cause allergic reactions and contact dermatitis in some individuals. A study indicated that sensitization rates could be significantly reduced by limiting exposure duration . This highlights the importance of formulation adjustments to mitigate adverse reactions.

Non-Cosmetic Applications

Photographic Development

PPD sulfate is utilized as a developing agent in color photographic processes, particularly in the C-41 process. It reacts with silver grains to produce colored dyes, which are crucial for image formation .

Rubber Industry

In the rubber industry, derivatives of PPD serve as antioxidants and accelerators during vulcanization. These compounds help improve the durability and performance of rubber products, making them essential in manufacturing tires and other rubber goods .

Chemical Synthesis

PPD sulfate is also employed as an intermediate in the synthesis of various chemicals. It is used in the production of poly(paraphenylene terephthalamide), a precursor for high-performance fibers like Kevlar . Additionally, it serves as a reagent in analytical chemistry for determining nitrogen content and as a chromogenic spray reagent for thin-layer chromatography .

Case Study 1: Hair Dye Formulations

A clinical trial assessed the safety profile of hair dyes containing PPD sulfate. The study monitored allergic reactions among participants using various formulations over extended periods. Results indicated that formulations with lower concentrations of PPD sulfate and shorter exposure times significantly reduced the incidence of allergic reactions .

Case Study 2: Photographic Film Development

In an evaluation of PPD's effectiveness as a developing agent, researchers found that its incorporation into photographic film significantly improved color reproduction quality compared to traditional developing agents. This study emphasized PPD's role in enhancing visual fidelity in photographic outputs .

Data Tables

| Application Area | Specific Use | Safety/Effectiveness Findings |

|---|---|---|

| Cosmetics | Hair dye formulations | Safe up to 2.0% concentration; potential for sensitization |

| Photography | Developing agent in C-41 process | Enhances color reproduction quality |

| Rubber Industry | Antioxidant and vulcanization | Improves durability and performance |

| Chemical Synthesis | Intermediate for polymers | Essential for producing high-performance fibers |

Mechanism of Action

Molecular Targets and Pathways: p-Phenylenediamine sulfate exerts its effects primarily through its ability to undergo oxidation and reduction reactions. In hair dyes, it penetrates the hair shaft and undergoes oxidation to form colored compounds that bind to the hair. In biochemical assays, it acts as a reducing agent, participating in redox reactions that are essential for various analytical procedures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: m- and o-Phenylenediamine Derivatives

- m-Phenylenediamine sulfate: The meta isomer (amino groups at 1 and 3 positions) exhibits distinct reactivity due to electronic and steric effects. It is less commonly used in cosmetics but finds applications in polymer synthesis and corrosion inhibition. Toxicological studies indicate higher acute toxicity (oral LD₅₀ in rats: 337 mg/kg) compared to p-phenylenediamine sulfate .

- It is primarily employed in laboratory settings for chemical synthesis .

Alkyl-Substituted Derivatives

Hydroxyethyl-Substituted Derivatives

- N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS 93841-25-9): Used in over 400 cosmetic products as a hair dye intermediate.

- 2-(2-Hydroxyethyl)-p-phenylenediamine sulfate : A fluorescent agent intermediate with applications in textile and paper industries. Its sulfate salt form enhances thermal stability (decomposition temperature >250°C) .

Key Research Findings

- This reaction is mitigated in cosmetic formulations by stabilizing agents .

- Environmental Impact : PPD derivatives are detected in crumb rubber and elastomeric products, raising concerns about environmental persistence and ecotoxicity .

- Polymer Applications : Poly(p-phenylenediamine) synthesized from PPD sulfate exhibits semiconducting properties and thermal stability up to 700°C, enabling use in sensors and electronic materials .

Biological Activity

p-Phenylenediamine sulfate (PPD sulfate) is a chemical compound widely used in various applications, particularly in hair dyes. Its biological activity encompasses a range of effects, including potential toxicity, sensitization, and genotoxicity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data tables.

This compound is an aromatic amine with the chemical formula . It is primarily used as a dye intermediate in the cosmetic industry, particularly in permanent hair coloring products. The compound exhibits high reactivity, which allows it to form stable bonds with hair proteins during the dyeing process.

Acute Toxicity

The acute toxicity of this compound has been assessed in various studies. The LD50 (lethal dose for 50% of the population) values reported vary based on the formulation and route of administration:

Genotoxicity

Research indicates that while this compound has potential genotoxic effects, specific in vivo assays have shown no significant genotoxic activity. Studies involving animal models did not demonstrate clear evidence of carcinogenicity linked to this compound .

Sensitization and Allergic Reactions

p-Phenylenediamine is known to be a potent skin sensitizer. A study involving human subjects demonstrated that repeated exposure to hair dye containing PPD led to contact dermatitis in a significant percentage of participants. The sensitization rate was reduced when exposure duration was minimized .

Case Study: Occupational Exposure

A study conducted on workers in a hair dye factory found correlations between occupational exposure to PPD and respiratory issues, including impaired pulmonary function. Workers exposed to higher concentrations exhibited lower forced expiratory volume (FEV1) percentages compared to those with lower exposure levels .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to undergo metabolic activation. Upon exposure, it can be biotransformed into reactive metabolites that interact with cellular nucleophiles, potentially leading to oxidative stress and inflammation. These mechanisms are thought to contribute to the compound's sensitizing properties and associated health risks.

Q & A

Q. How can computational chemistry predict p-Phenylenediamine sulfate’s reactivity in novel material applications?

- Methodology : Use density functional theory (DFT) to model sulfate group interactions with metal oxides in conductive composites. Validate predictions via experimental XPS and Raman spectroscopy. Reference synthesis protocols for shaped PpPDA derivatives .

Tables for Key Analytical Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.